2,6-Dimethylpyridin-4-amine
CAS No.: 3512-80-9
Cat. No.: VC21310387
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3512-80-9 |
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Molecular Formula | C7H10N2 |
Molecular Weight | 122.17 g/mol |
IUPAC Name | 2,6-dimethylpyridin-4-amine |
Standard InChI | InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9) |
Standard InChI Key | ZJXMKPARTVOUAM-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=N1)C)N |
Canonical SMILES | CC1=CC(=CC(=N1)C)N |
Boiling Point | 246.0 °C |
Melting Point | 192.5 °C |
Introduction
Chemical Structure and Properties
Molecular Information
2,6-Dimethylpyridin-4-amine has been extensively characterized through various analytical methods. The table below summarizes its key molecular identifiers:
The molecular structure features a pyridine ring with two methyl groups positioned symmetrically at the 2 and 6 positions, while the amino group occupies the 4 position. This arrangement contributes to the compound's chemical behavior and reactivity patterns. The InChI string representation (InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9)) provides a standardized way to represent its structure digitally .
Physical Properties
Understanding the physical properties of 2,6-Dimethylpyridin-4-amine is crucial for handling, storage, and application development. The following table compiles the known physical properties of this compound:
The relatively high melting and boiling points of 2,6-Dimethylpyridin-4-amine are characteristic of pyridine derivatives with multiple substituents. These properties influence its stability and behavior under various experimental conditions. The limited water solubility suggests that organic solvents might be more suitable for reactions involving this compound.
Chemical Properties
The chemical properties of 2,6-Dimethylpyridin-4-amine are largely determined by its structural features. The pyridine nitrogen provides basic character, while the amino group at the 4-position offers additional reactivity. The two methyl groups contribute to the electronic distribution within the molecule and influence its chemical behavior.
Key chemical properties include:
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Basicity: The compound exhibits basic properties due to the pyridine nitrogen and the amino group, making it capable of accepting protons in acidic conditions.
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Nucleophilicity: The amino group serves as a nucleophilic center, enabling the compound to participate in various substitution reactions.
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Stability: The presence of methyl groups at positions 2 and 6 provides steric hindrance around the pyridine nitrogen, potentially affecting its accessibility for chemical reactions.
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Reactivity: The compound can undergo various transformations including alkylation, acylation, and oxidation reactions, primarily at the amino group.
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Hazard Considerations: The compound is classified as an irritant (Xi), with risk phrases 22-36/37/38, indicating it can be harmful if swallowed and cause irritation to eyes, respiratory system, and skin .
Applications and Uses
2,6-Dimethylpyridin-4-amine serves as an important raw material and intermediate in various industrial and research applications. Its primary uses span across several fields:
Pharmaceutical Applications
The compound has significant value in pharmaceutical research and development. As an intermediate, it contributes to the synthesis of various medicinal compounds with potential therapeutic properties. The pyridine scaffold is found in numerous pharmaceuticals, making this substituted derivative a valuable building block .
Agrochemical Applications
In the agrochemical industry, 2,6-Dimethylpyridin-4-amine serves as a precursor for the development of various agricultural chemicals. Its incorporation into larger structures can lead to compounds with herbicidal, fungicidal, or insecticidal properties .
Dyestuff Industry
The compound finds applications in the dyestuff industry, where nitrogen-containing heterocycles often contribute to chromophoric systems. The specific structural features of 2,6-Dimethylpyridin-4-amine make it suitable for developing certain classes of dyes .
Research Applications
Beyond industrial uses, the compound has value in chemical research as a model compound for studying the reactivity of substituted pyridines. Its well-defined structure allows for systematic investigations of reaction mechanisms and structure-property relationships.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2,6-Dimethylpyridin-4-amine, it is valuable to compare it with structurally related compounds:
Comparison with Positional Isomers
The position of the amino group on the pyridine ring significantly affects the compound's properties and reactivity. While 2,6-Dimethylpyridin-4-amine has the amino group at position 4, its isomers with the amino group at positions 2 or 3 would exhibit different chemical behaviors due to the altered electronic distribution within the molecule.
Comparison with Fluorinated Derivatives
Compound | Key Structural Feature | Differential Properties |
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2,6-Dimethylpyridin-4-amine | Amino group at position 4 | Base compound of interest |
2-Amino-4,6-dimethylpyridine | Amino group at position 2 | Different electronic distribution and reactivity patterns |
4-Amino-2-methylpyridine | Single methyl group at position 2 | Reduced steric hindrance, altered reactivity |
4-Amino-3,5-dimethylpyridine | Methyl groups at positions 3 and 5 | Different electronic and steric effects |
These structural variations highlight how minor changes in substitution patterns can lead to significant differences in chemical behavior, underlining the importance of precise structural control in applications requiring specific properties.
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